molecular formula C15H30N2O B5686554 1,3-bis(cyclohexylamino)-2-propanol

1,3-bis(cyclohexylamino)-2-propanol

Cat. No. B5686554
M. Wt: 254.41 g/mol
InChI Key: ZOZIYWBBWFUQHH-UHFFFAOYSA-N
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Description

1,3-bis(cyclohexylamino)-2-propanol, commonly known as CHAPS, is a zwitterionic detergent that is widely used in biochemical and biophysical research. It is a non-denaturing detergent that selectively solubilizes membrane proteins and maintains their native conformation, making it an ideal tool for protein purification and characterization. CHAPS is also used as a stabilizer for enzymes, antibodies, and other biomolecules, and as a component of cell lysis buffers.

Scientific Research Applications

Catalytic Applications in Asymmetric Transfer Hydrogenation

1,3-bis(cyclohexylamino)-2-propanol has been explored in the synthesis of chiral macrocyclic ONNO-type ligands. These ligands, when combined with iridium hydride complexes, are used in asymmetric transfer hydrogenation of aromatic ketones. This process efficiently produces optically active alcohols with high chemical yields and excellent enantioselectivity, demonstrating the compound's utility in enantioselective catalysis (Chen et al., 2007).

Role in the Synthesis and Characterization of Metal Complexes

The compound plays a significant role in synthesizing and characterizing various metal complexes. For example, mononuclear complexes with cobalt(III), nickel(II), and copper(II) using 1,3-bis[(2-aminoethyl)amino]-2-propanol have been synthesized. These complexes show catalase-like activity, important for mimicking natural enzymes, and follow Michaelis-Menten kinetics (Pires et al., 2015).

Use in Molecular Synthesis and Structural Characterization

The compound is utilized in synthesizing various molecular structures and characterizing them. For instance, it has been used to create manganese(III) ion complexes, which are characterized by X-ray crystal structure analyses, electronic spectra, and magnetic susceptibilities (Mikuriya et al., 1992). Additionally, it has been involved in synthesizing tetranuclear Zinc(II) complexes with a linear array, demonstrating its versatility in complex molecular synthesis (Mikuriya et al., 2001).

Involvement in Cyclohexane Oxidation Studies

1,3-bis(cyclohexylamino)-2-propanol is also relevant in studies related to cyclohexane oxidation. For example, it has been used in research exploring the catalytic oxidation of cyclohexane by copper(II) complexes (Hazra et al., 2014).

Contribution to Polymer Synthesis

The compound has been studied in polymer synthesis, particularly in the cyclocopolymerization of 1,5-hexadiene and CO. This research demonstrates its application in creating polymers with unique structural properties (Borkowsky & Waymouth, 1996).

properties

IUPAC Name

1,3-bis(cyclohexylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O/c18-15(11-16-13-7-3-1-4-8-13)12-17-14-9-5-2-6-10-14/h13-18H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZIYWBBWFUQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(CNC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(cyclohexylamino)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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